N,3-dimethyl-N-phenylthiophene-2-carboxamide
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Overview
Description
N,3-dimethyl-N-phenylthiophene-2-carboxamide is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,3-dimethyl-N-phenylthiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Substituents: The phenyl and methyl groups can be introduced through various substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiophene derivative with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: N,3-dimethyl-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N,3-dimethyl-N-phenylthiophene-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,3-dimethyl-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-phenylthiophene-2-carboxamide: Lacks the methyl groups, which may affect its reactivity and biological activity.
3-methyl-N-phenylthiophene-2-carboxamide: Contains only one methyl group, which may result in different chemical and biological properties.
N,3-dimethylthiophene-2-carboxamide: Lacks the phenyl group, which can significantly alter its properties.
Uniqueness: N,3-dimethyl-N-phenylthiophene-2-carboxamide is unique due to the presence of both the phenyl and methyl groups, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
N,3-dimethyl-N-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-10-8-9-16-12(10)13(15)14(2)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUMTXQXBJCIPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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